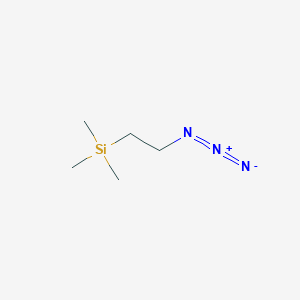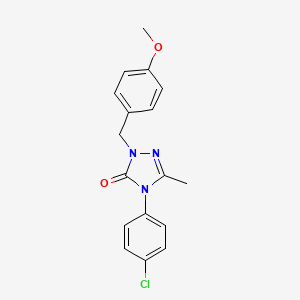![molecular formula C21H24N4O2S B2935148 2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2320888-13-7](/img/structure/B2935148.png)
2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a dihydropyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reactions: The benzothiazole and piperidine moieties are coupled using reagents like carbodiimides or other coupling agents.
Formation of the Dihydropyridazinone Ring: This involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds with piperidine rings are widely studied for their pharmacological properties.
Dihydropyridazinone Derivatives: These compounds are known for their diverse biological activities.
Properties
IUPAC Name |
2-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-21(2,3)18-6-7-19(26)25(23-18)15-8-10-24(11-9-15)20(27)14-4-5-16-17(12-14)28-13-22-16/h4-7,12-13,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYCGELUVJCNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate](/img/structure/B2935065.png)

![N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2935067.png)
![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2935069.png)

![2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2935073.png)
![[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2935074.png)
![3-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2935076.png)
![N-{2-[(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)sulfonyl]-4-methylphenyl}acetamide](/img/structure/B2935077.png)

![3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2935084.png)
![3-(N-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2935085.png)
![2-[Furan-2-ylmethyl-(1-methyl-3-propan-2-ylpyrazol-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2935086.png)
![(3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine](/img/structure/B2935088.png)
